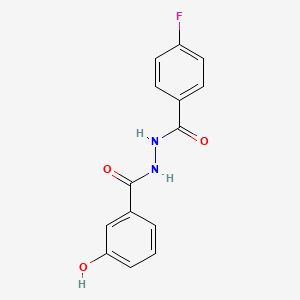

4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-N’-(3-hydroxybenzoyl)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties and biological activities.

Méthodes De Préparation

The synthesis of 4-fluoro-N’-(3-hydroxybenzoyl)benzohydrazide typically involves a two-step process. The starting material, methyl salicylate, undergoes hydrazinolysis with the aid of microwave irradiation. This step is followed by acylation using 4-fluorobenzoyl chloride at low temperature to yield the target compound . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1.1. Hydrazide Formation

The synthesis begins with the conversion of 4-fluorobenzoic acid to its hydrazide derivative:

-

Esterification : 4-Fluorobenzoic acid is refluxed with methanol and H₂SO₄ to form methyl 4-fluorobenzoate .

-

Hydrazinolysis : The ester reacts with hydrazine hydrate in methanol to yield 4-fluorobenzohydrazide .

Reaction Scheme :

4-Fluorobenzoic acidMeOH, H2SO4Methyl 4-fluorobenzoateHydrazine hydrate4-Fluorobenzohydrazide

1.2. Acylation with 3-Hydroxybenzoyl Chloride

The hydrazide undergoes acylation with 3-hydroxybenzoyl chloride under controlled conditions:

-

Reagents : Equimolar 3-hydroxybenzoyl chloride and 4-fluorobenzohydrazide in tetrahydrofuran (THF) .

-

Conditions : Reaction at 0–5°C to suppress disubstitution, monitored via TLC. Workup involves washing with cold ethanol and recrystallization .

Reaction Scheme :

4-Fluorobenzohydrazide+3-Hydroxybenzoyl chlorideTHF, 0–5°C4-Fluoro-N’-(3-hydroxybenzoyl)benzohydrazide

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | None required (acidic conditions optional) | |

| Solvent | THF or ethanol | |

| Temperature | 0–5°C | |

| Reaction Time | 30 minutes–5 hours |

3.1. Spectroscopic Data

-

IR (ATR) :

-

¹H NMR (DMSO-d₆) :

-

Mass Spectrometry :

4.1. Metal Coordination

Similar hydrazides form complexes with Al³⁺, Fe³⁺, and Cu²⁺ via the hydrazide NH and carbonyl oxygen . For example:

Hydrazide+Al(NO3)3→[Al(Hydrazide)(NO3)2]

4.2. Enzyme Inhibition

Analogous trifluoromethylbenzohydrazides inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via mixed-type inhibition . Structure-activity relationships suggest:

-

Electron-withdrawing groups (e.g., -F) enhance AChE inhibition.

-

The 3-hydroxybenzoyl moiety may improve solubility and binding affinity .

Comparative Analysis of Synthetic Methods

| Method | Time | Yield (%) | Purity | Source |

|---|---|---|---|---|

| Conventional reflux | 3–5 hours | 50–78 | Moderate | |

| Ultrasound-assisted | 4–10 minutes | 85–95 | High |

Stability and Degradation

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide lies in its potential as an enzyme inhibitor. Research has demonstrated that hydrazone derivatives, including those based on benzohydrazides, exhibit significant inhibitory activity against various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of acetylcholine, and their inhibition can have implications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibitory Potency of Hydrazone Derivatives

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| This compound | TBD | TBD |

| 2-Bromobenzaldehyde derivative | 46.8 | 63.6 |

| 3-Trifluoromethyl derivative | 137.7 | 881.1 |

Note: TBD indicates that specific values for the target compound are not yet available in the literature.

Antimicrobial Properties

Hydrazone derivatives have also shown promise as antimicrobial agents. Studies indicate that compounds with hydrazide-hydrazone scaffolds possess antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeasts and molds . The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways.

Anticancer Applications

This compound may serve as a lead compound for anticancer drug development. Hydrazone derivatives have been explored for their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the hydrazone moiety can enhance anticancer potency.

Case Study: Ribonucleotide Reductase Inhibitors

A recent study identified naphthyl salicyl acyl hydrazone-based inhibitors that bind to the catalytic site of ribonucleotide reductase, demonstrating effective inhibition in vitro. This approach could be adapted to explore similar mechanisms with this compound derivatives .

Anti-inflammatory and Analgesic Effects

Research has indicated that certain hydrazone compounds exhibit anti-inflammatory and analgesic properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions such as arthritis or chronic pain syndromes.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of hydrazone derivatives is crucial for optimizing their biological activity. Variations in substituents on the benzene rings can significantly affect potency against specific targets:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) generally enhance inhibition.

- Electron-donating groups (e.g., methoxy) tend to reduce activity.

These insights guide further modifications to enhance therapeutic efficacy while minimizing toxicity .

Conclusion and Future Directions

The compound this compound holds significant promise across various biomedical applications due to its diverse biological activities, particularly in enzyme inhibition, antimicrobial action, and potential anticancer properties. Ongoing research should focus on:

- Detailed SAR studies to refine inhibitory potency.

- Exploration of its pharmacokinetics and toxicity profiles.

- Development of novel formulations for targeted delivery.

The continued investigation into this compound could lead to breakthroughs in drug design and therapeutic interventions for multiple diseases.

Mécanisme D'action

The mechanism of action of 4-fluoro-N’-(3-hydroxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

4-Fluoro-N’-(3-hydroxybenzoyl)benzohydrazide can be compared with other similar compounds, such as:

4-Fluoro-N’-(3-hydroxybenzylidene)benzohydrazide: This compound has a similar structure but differs in the presence of a benzylidene group instead of a benzoyl group.

2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: This compound has the hydroxy group and fluorobenzoyl group in different positions, leading to different chemical properties and biological activities. The uniqueness of 4-fluoro-N’-(3-hydroxybenzoyl)benzohydrazide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

4-Fluoro-N'-(3-hydroxybenzoyl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C15H13F N2O2

- Molecular Weight : 274.25 g/mol

- InChI Key : CFFDTMGUNXKFMM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to therapeutic effects against various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cholinesterase enzymes, which are involved in neurotransmission. The compound's inhibition potency was evaluated using Ellman's spectrophotometric method, revealing IC50 values that suggest moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 46.8 - 137.7 |

| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 |

These values indicate that the compound may be effective in modulating cholinergic activity, which is relevant for conditions such as Alzheimer's disease.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that correlate with its concentration. The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies

-

Study on Cholinesterase Inhibition :

A study conducted on derivatives of benzohydrazides highlighted the dual inhibition capabilities of compounds similar to this compound. The results indicated that modifications in the chemical structure could enhance inhibitory potency against cholinesterases without increasing cytotoxicity towards eukaryotic cell lines . -

Anticancer Research :

Another significant study focused on the anticancer potential of hydrazone derivatives, including those related to this compound. The findings suggested that these compounds could effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Toxicology and Safety Profile

Preliminary assessments have indicated that this compound exhibits low cytotoxicity at concentrations up to 100 µM in HepG2 liver cells, suggesting a favorable safety profile for further pharmacological exploration .

Propriétés

IUPAC Name |

N'-(4-fluorobenzoyl)-3-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(18)8-10/h1-8,18H,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFDTMGUNXKFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.